alpha,epsilon-Dibenzoyl-DL-lysine
Description
alpha,epsilon-Dibenzoyl-DL-lysine (CAS: 32513-92-1) is a synthetic lysine derivative where both the α-amino and ε-amino groups of DL-lysine are benzoylated. Its molecular formula is C₂₀H₂₂N₂O₄, with a molecular weight of 354.41 g/mol. The compound appears as a white-yellow crystalline powder with a melting point of 146°C and is commonly used in biochemical research and as an intermediate in organic synthesis.
Key properties include:
Properties
IUPAC Name |
2,6-dibenzamidohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18(15-9-3-1-4-10-15)21-14-8-7-13-17(20(25)26)22-19(24)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWYZPFOTAVDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286480 | |
| Record name | n2,n6-dibenzoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946-96-9 | |
| Record name | NSC46040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n2,n6-dibenzoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Racemization of Lysine Enantiomers
The production of DL-lysine, a precursor to α,ε-dibenzoyl-DL-lysine, hinges on racemization techniques to convert enantiopure lysine into its racemic form. US3024231A outlines a high-yield racemization process using D- or L-α-amino-ε-caprolactam intermediates. Key steps include:
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Solvent Selection : Xylene, ethylene glycol, or ethanol as reaction media, with xylene favored for its high boiling point (138–144°C) and inertness.
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Catalytic Activation : Addition of activated carbon (1:1 weight ratio to substrate) accelerates racemization, achieving optical rotation neutrality ([α] = 0°) within 1–5 hours at 70–175°C .
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Isolation : Post-racemization, DL-α-amino-ε-caprolactam is hydrolyzed to DL-lysine using ion exchange resins or aqueous acids.
Table 1: Racemization Conditions and Outcomes
| Parameter | Example 1 | Example 4 | Example 6 |
|---|---|---|---|
| Substrate | D-isomer | L-isomer | L-isomer |
| Solvent | Xylene | Xylene | Ethylene glycol |
| Temperature (°C) | 138 | 90 | 150 |
| Time (h) | 6 | 1 | 5 |
| Product Rotation [α] | 0.00° | 0.00° | 3.94° |
| Yield (%) | 93 | 98 | 70 |
Catalytic Racemization-Acylation Hybrid Approaches
CN104478746A introduces a novel method combining racemization and acylation using aldehydes as catalysts:
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Substrate Preparation : Chiral lysine salts (e.g., L-lysine hydrochloride) dissolved in acetic acid (85–90% v/v).
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Catalysis : Salicylaldehyde or benzaldehyde (15–45% wt/wt of lysine salt) accelerates racemization at 80–100°C for 1–3 hours.
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Benzoylation Integration : Post-racemization, in-situ addition of benzoyl chloride in the same reactor streamlines diacylation.
Advantages :
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Reduced Steps : Combines racemization and protection into a single workflow.
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Yield Optimization : Reported yields of DL-lysine exceed 90% , with analogous efficiency expected for dibenzoylation.
Purification and Characterization
Recrystallization :
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Crude α,ε-dibenzoyl-DL-lysine is recrystallized from ethanol, achieving >95% purity (mp 146°C) .
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Solvent Ratios : Ethanol-water mixtures (3:1 v/v) optimize crystal formation.
Ion Exchange Chromatography :
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DL-lysine salts (e.g., hydrochloride) are desalted using sodium-type 732 cation exchange resin, eluting with 2.0 M ammonia .
Analytical Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: alpha,epsilon-Dibenzoyl-DL-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Peptidomimetics Development
Overview : Peptidomimetics are compounds that mimic the structure and function of peptides. The incorporation of non-canonical amino acids like DBL into peptide sequences can enhance their stability and biological activity.
- Structural Benefits : DBL can induce specific secondary structures in peptides, which is crucial for their biological function. For instance, molecular dynamics simulations have shown that peptides modified with DBL can maintain α-helical structures, which are essential for membrane permeation and biological activity .
- Case Studies : Research has demonstrated that substituting traditional amino acids with DBL or similar compounds can lead to the design of novel peptidomimetics with improved stability against proteolytic degradation. For example, retro-inverso peptides incorporating DBL have shown significant resistance to hydrolysis while retaining bioactivity .
Drug Delivery Systems
Overview : The unique properties of DBL make it a candidate for use in drug delivery systems, particularly in the development of hydrogels and other delivery vehicles.
- Hydrogel Formation : Studies indicate that peptides containing DBL can self-assemble into hydrogels, which are promising for drug delivery applications. The aggregation process is influenced by π–π interactions between aromatic residues in the peptides .
- Targeted Drug Delivery : Incorporating DBL into peptide constructs has been explored for targeting specific receptors like αvβ3 integrin. This approach enhances the specificity and efficacy of drug delivery systems by ensuring that therapeutic agents are delivered directly to target cells .
Biochemical Research Tool
Overview : In proteomics, DBL serves as a biochemical tool for studying protein interactions and modifications.
- Proteomic Applications : As a derivative of lysine, DBL can be used in various proteomic techniques, including labeling and tracking proteins within complex biological systems. Its ability to form stable conjugates with other biomolecules makes it valuable in the study of protein dynamics and interactions .
Chemical Conjugation Strategies
Overview : Recent advancements in chemical conjugation strategies have highlighted the role of compounds like DBL in developing antibody-drug conjugates (ADCs).
- Linker Development : DBL can be utilized as a linker in ADCs, providing stable connections between antibodies and cytotoxic drugs. This application is crucial for enhancing the therapeutic efficacy of antibodies while minimizing side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of alpha,epsilon-Dibenzoyl-DL-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is mediated through the benzoyl groups, which can form covalent or non-covalent bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Research Findings and Data
Optical Properties and Derivatization
A study in Marine Drugs (2014) demonstrated that benzoylation standardizes optical properties of chiral compounds. For example, dibenzoyl derivatives of enantiomeric precursors showed identical specific rotations ([α]D −12.3 vs. −12.4) and CD spectra after derivatization, suggesting that this compound could serve as a stable reference in stereochemical analyses.
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Melting Point | Key Applications |
|---|---|---|---|---|
| This compound | 32513-92-1 | C₂₀H₂₂N₂O₄ | 146°C | Synthesis intermediate, chiral studies |
| N⁶-Benzoyl-DL-lysine | 5107-18-6 | C₁₃H₁₆N₂O₃ | Not reported | Post-translational modification studies |
| Dibenzoyl Peroxide | 94-36-0 | C₁₄H₁₀O₄ | 103–105°C (dec.) | Polymerization catalyst |
| Poly-D-Lysine | 27964-99-4 | (C₆H₁₄N₂O₂)ₙ | N/A | Cell culture coatings |
Biological Activity
Alpha,epsilon-Dibenzoyl-DL-lysine (CAS 32513-92-1) is a compound derived from lysine, notable for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 354.41 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Melting Point : 170°C (decomposes)
- Boiling Point : 311.5 ± 32.0 °C at 760 mmHg
These properties suggest that the compound has a stable structure suitable for various biochemical applications .
The biological activity of this compound is primarily linked to its interactions with amino acid transporters and potential anti-inflammatory properties:
Case Studies and Research Findings
Several studies have explored the biological activities of lysine derivatives and their implications for health:
- Study on Antimicrobial Properties : ε-Poly-L-lysine (ε-PL), a related compound, has demonstrated broad-spectrum antimicrobial activity against foodborne pathogens such as Escherichia coli and Listeria innocua. The mechanism involves disruption of bacterial cell membranes and interference with lipid bilayer integrity . Although this compound is not directly studied in this context, its structural characteristics may suggest similar antimicrobial potential.
- Bioavailability Studies : Research on various lysine derivatives indicates that modifications can significantly affect their bioavailability and biological utility. For example, epsilon-N-acetyl-L-lysine was found to have low utilization in mice compared to standard lysine diets. Such findings highlight the importance of structural modifications in determining the effectiveness of lysine derivatives .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 354.41 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Melting Point | 170°C (decomposes) |
| Boiling Point | 311.5 ± 32.0 °C at 760 mmHg |
| Biological Activity | Mechanism |
|---|---|
| Amino Acid Transport | Substrate for b0,+ transporter |
| Anti-inflammatory Activity | Potential reduction in IL-8 production |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing alpha,epsilon-Dibenzoyl-DL-lysine with high enantiomeric purity?
- Answer : The synthesis typically involves acylation of DL-lysine using benzoyl chloride derivatives under controlled pH and temperature. Key steps include:
- Protection of the ε-amino group of lysine before introducing the α-benzoyl moiety .
- Use of anhydrous solvents (e.g., dimethylformamide) to minimize side reactions.
- Characterization via HPLC with chiral columns to verify enantiomeric purity .
- Critical Considerations : Monitor reaction kinetics to avoid over-acylation, which can lead to byproducts like N,N-dibenzoyl derivatives.
Q. How can researchers validate the structural integrity of This compound post-synthesis?
- Answer : Employ a combination of spectroscopic techniques:
- NMR : Confirm benzoyl group positions (α vs. ε) using ¹H and ¹³C NMR chemical shifts .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass 146.1470706 for lysine backbone) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (~1650–1750 cm⁻¹) from benzoyl groups .
Advanced Research Questions
Q. What experimental design strategies mitigate instability of This compound under varying storage conditions?
- Answer : Stability challenges arise from hydrolysis of benzoyl groups. Mitigation strategies include:
- Storage : Use inert atmospheres (argon/nitrogen) and desiccants to prevent moisture ingress .
- Temperature Control : Store at –20°C for long-term preservation, as elevated temperatures accelerate degradation .
- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation products .
Q. How can researchers resolve contradictions in reported bioactivity data for This compound in enzymatic assays?
- Answer : Discrepancies often stem from:
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted benzoyl chloride may inhibit enzymes. Purify via recrystallization or column chromatography .
- Assay Conditions : Optimize pH (6.5–7.5) and ionic strength to match physiological environments, as benzoyl groups alter solubility and enzyme binding .
- Control Experiments : Compare results with unmodified DL-lysine to isolate the impact of benzoylation .
Q. What advanced techniques are suitable for probing the interaction of This compound with biological membranes?
- Answer : Use biophysical methods:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers .
- Fluorescence Anisotropy : Track changes in membrane fluidity induced by the compound .
- Molecular Dynamics Simulations : Model interactions between benzoyl groups and phospholipid headgroups to predict permeability .
Methodological Challenges and Solutions
Q. How can researchers optimize the regioselective benzoylation of DL-lysine to favor alpha,epsilon over alpha,alpha derivatives?
- Answer : Key factors include:
- Protecting Groups : Temporarily block the α-amino group using tert-butoxycarbonyl (BOC) to direct benzoylation to the ε-position .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance regioselectivity compared to nonpolar alternatives .
- Catalysis : Use mild bases (e.g., triethylamine) to deprotonate the ε-amino group without promoting side reactions .
Q. What analytical workflows are recommended for detecting trace degradation products in This compound formulations?
- Answer : Implement a tiered approach:
- LC-MS/MS : Identify low-abundance degradants (e.g., hydrolyzed lysine or mono-benzoyl derivatives) with high sensitivity .
- Stability-Indicating Assays : Validate methods using forced degradation samples (heat, light, pH extremes) to ensure specificity .
- Quantitative NMR (qNMR) : Absolute quantification of degradants without requiring reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
